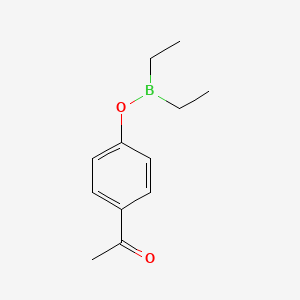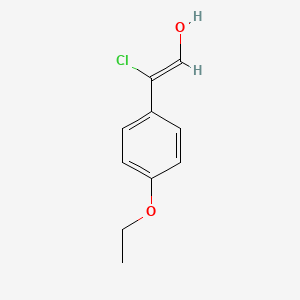
(Z)-2-chloro-2-(4-ethoxyphenyl)ethenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-chloro-2-(4-ethoxyphenyl)ethenol is an organic compound characterized by the presence of a chlorine atom and an ethoxyphenyl group attached to an ethenol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-chloro-2-(4-ethoxyphenyl)ethenol typically involves the reaction of 4-ethoxybenzaldehyde with chloroacetaldehyde in the presence of a base. The reaction proceeds through a condensation mechanism, forming the desired product with high selectivity for the Z-isomer. The reaction conditions often include:
Solvent: Ethanol or methanol
Base: Sodium hydroxide or potassium carbonate
Temperature: Room temperature to 50°C
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The use of catalysts such as palladium on carbon can further enhance the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-2-chloro-2-(4-ethoxyphenyl)ethenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The double bond can be reduced to form the saturated alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like ammonia or thiourea in the presence of a base.
Major Products
Oxidation: 2-chloro-2-(4-ethoxyphenyl)ethanone
Reduction: 2-chloro-2-(4-ethoxyphenyl)ethanol
Substitution: 2-amino-2-(4-ethoxyphenyl)ethenol or 2-thio-2-(4-ethoxyphenyl)ethenol
Aplicaciones Científicas De Investigación
(Z)-2-chloro-2-(4-ethoxyphenyl)ethenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (Z)-2-chloro-2-(4-ethoxyphenyl)ethenol involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- (Z)-2-chloro-2-(4-methoxyphenyl)ethenol
- (Z)-2-chloro-2-(4-hydroxyphenyl)ethenol
- (Z)-2-chloro-2-(4-methylphenyl)ethenol
Uniqueness
(Z)-2-chloro-2-(4-ethoxyphenyl)ethenol is unique due to the presence of the ethoxy group, which can influence its reactivity and solubility. This structural feature can enhance its potential as a versatile intermediate in organic synthesis and its applicability in various research and industrial contexts.
Propiedades
Fórmula molecular |
C10H11ClO2 |
|---|---|
Peso molecular |
198.64 g/mol |
Nombre IUPAC |
(Z)-2-chloro-2-(4-ethoxyphenyl)ethenol |
InChI |
InChI=1S/C10H11ClO2/c1-2-13-9-5-3-8(4-6-9)10(11)7-12/h3-7,12H,2H2,1H3/b10-7- |
Clave InChI |
HBUDMONMFFCMQY-YFHOEESVSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)/C(=C/O)/Cl |
SMILES canónico |
CCOC1=CC=C(C=C1)C(=CO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


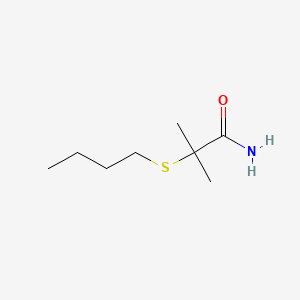
![[1]Benzofuro[3,2-g][1,3]benzothiazole](/img/structure/B13948944.png)
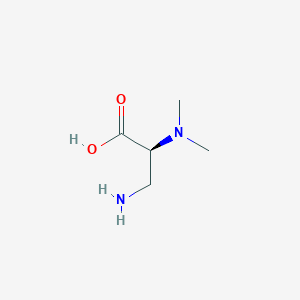
![3-(5-Pyridine-3-yl-[1,3,4]oxadiazol-2-yl)-benzonitrile](/img/structure/B13948947.png)
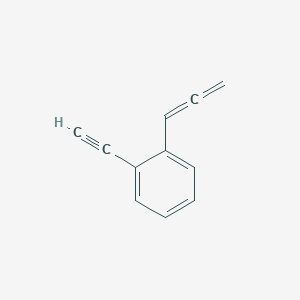
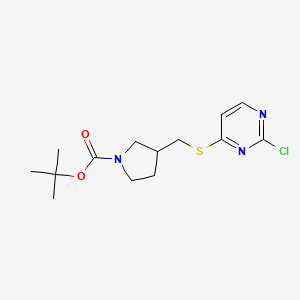
![1-[4-(3-{[2-(Diethylamino)ethyl]amino}-2-hydroxypropoxy)phenyl]propan-1-one](/img/structure/B13948988.png)
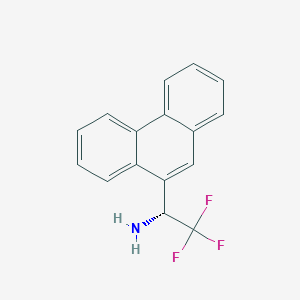
![2-(3-Dimethylaminopropionyl)-5,7-dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B13948997.png)
![2-[[2-(3,4-Dimethylphenoxy)acetyl]carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13949004.png)
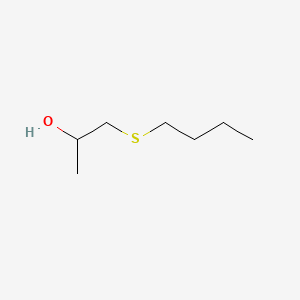
![4-Amino-3,6-bis[(4-aminophenyl)azo]-5-hydroxynaphthalene-2,7-disulphonic acid](/img/structure/B13949015.png)
